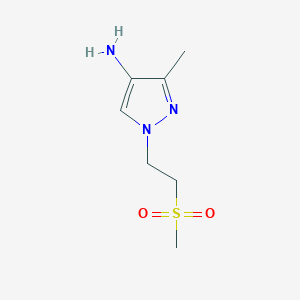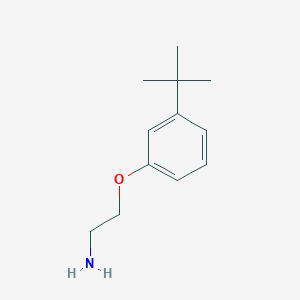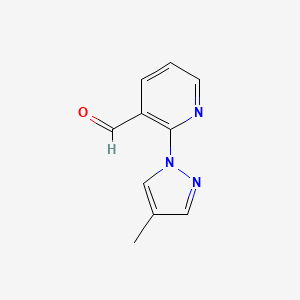
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with 3-pyridinecarboxaldehyde under controlled conditions. One common method involves the use of a catalyst such as Rhodium (III) to facilitate the C-H bond functionalization . The reaction is usually carried out in a solvent like ethanol or water, and the mixture is refluxed for several hours under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access . In material science, its photophysical properties are influenced by the electronic interactions between the pyrazole and pyridine rings, which can be modulated by substituents on these rings .
類似化合物との比較
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine-3-carbaldehyde: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and binding properties.
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s chemical behavior and applications.
Uniqueness
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both pyrazole and pyridine rings, which confer distinct electronic properties and reactivity. The methyl group on the pyrazole ring can also enhance its binding affinity in coordination chemistry and its photophysical properties in material science applications .
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
2-(4-methylpyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-5-12-13(6-8)10-9(7-14)3-2-4-11-10/h2-7H,1H3 |
InChIキー |
WMDKWWATJWBOCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)C2=C(C=CC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)
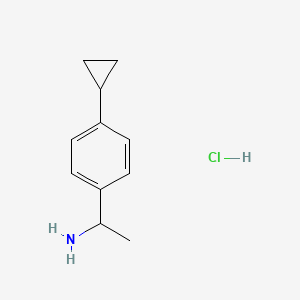


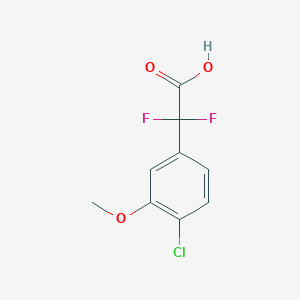
![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)

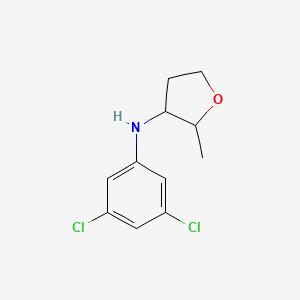

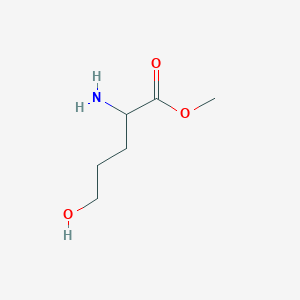
amine](/img/structure/B15275334.png)

